4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
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Overview
Description
The compound “4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a versatile chemical compound used in scientific research. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Synthesis and Applications in Chemistry
Pyrimidine compounds, including those related to 4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, have been extensively explored for their potential in various chemical and pharmaceutical applications. The compound 5-(4-bromophenyl)-4,6-dichloropyrimidine, closely related to the one , is a crucial intermediate in synthesizing diverse active compounds. It has wide applications in the pharmaceutical and chemical industries, emphasizing its importance as a key intermediate. Its derivatives have been used to design and synthesize compounds like N (5(4–bromophenyl)–6–chloropyrimidin–4–yl) butane-1sulfonamide and 5-(4bromophenyl)-4-(2-((5-bromopyrazin-2-yl) oxy) ethoxy) -6-chloropyrimidine, showcasing its versatility and significance in medicinal chemistry (Hou et al., 2016).
Antimicrobial Activity
Novel derivatives of pyrimidines have been prepared and studied for their antimicrobial properties. Compounds like pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety, which bear structural similarities to this compound, have demonstrated active antimicrobial properties against a range of pathogens. This underscores the potential of such compounds in developing new antimicrobial agents (Ammar et al., 2004).
Antitumor Activity
The antitumor activity of pyrimidine derivatives is a subject of intense research. For example, 6-substituted pyrrolo[2,3-d]pyrimidine antifolates with a thienoyl side chain have shown selective inhibition of cell proliferation, particularly in cells expressing folate receptors or the proton-coupled folate transporter. This indicates the potential of these compounds in targeted cancer therapy. The selectivity and potency against specific tumor cells highlight the therapeutic promise of such compounds (Wang et al., 2011).
Heterocyclic Sulfonamide Synthesis
The development of heterocyclic sulfonamides and sulfonyl fluorides is essential for medicinal chemistry. The use of sulfur-functionalized aminoacrolein derivatives in synthesizing these compounds demonstrates the versatility and significance of pyrimidine derivatives in medicinal chemistry. This reactivity expands to provide access to various heterocyclic sulfonyl fluorides, including pyrimidines, indicating the broad application of these methodologies in drug development and synthesis (Tucker et al., 2015).
Future Directions
Properties
IUPAC Name |
4-[1-(4-bromophenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3S/c15-11-1-3-13(4-2-11)22(19,20)18-8-6-12(9-18)21-14-5-7-16-10-17-14/h1-5,7,10,12H,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJYFGPAYDHVKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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